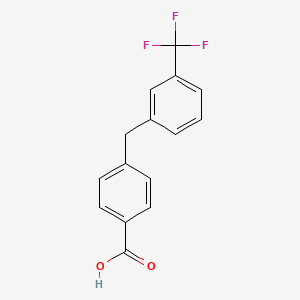
4-(3-(Trifluoromethyl)benzyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Trifluoromethyl)benzyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl group, which is further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)benzyl)benzoic acid typically involves the reaction of 3-(Trifluoromethyl)benzyl chloride with benzoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of advanced equipment and optimized reaction conditions can enhance the efficiency and yield of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Trifluoromethyl)benzyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(3-(Trifluoromethyl)benzyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group can impart desirable properties to the final products.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(3-(Trifluoromethyl)benzyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The benzoic acid moiety can participate in hydrogen bonding and other interactions, facilitating the compound’s binding to specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzyl alcohol
- 3-(Trifluoromethyl)cinnamic acid
Uniqueness
4-(3-(Trifluoromethyl)benzyl)benzoic acid is unique due to the presence of both a trifluoromethyl group and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, such as increased acidity and reactivity, which are not observed in similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C15H11F3O2 |
|---|---|
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
4-[[3-(trifluoromethyl)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(19)20/h1-7,9H,8H2,(H,19,20) |
Clave InChI |
QEQLSJGNMUWNBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















